molecular formula C18H16N4O2 B4514478 N-(6-methylpyridin-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

N-(6-methylpyridin-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Cat. No.: B4514478
M. Wt: 320.3 g/mol
InChI Key: RWDYTLOPVPAZLR-UHFFFAOYSA-N
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Description

N-(6-methylpyridin-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both pyridine and pyridazinone moieties, makes it an interesting subject for scientific research.

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-13-6-5-9-16(19-13)20-17(23)12-22-18(24)11-10-15(21-22)14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDYTLOPVPAZLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves the following steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.

    Attachment of the Pyridine Moiety: The pyridine ring can be attached through a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the pyridazinone core.

    Final Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(6-methylpyridin-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyridazinone or pyridine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Compounds with similar pyridazinone cores but different substituents.

    Pyridine Derivatives: Compounds with pyridine rings and various functional groups.

    Phenyl-Substituted Compounds: Compounds with phenyl groups attached to different heterocyclic cores.

Uniqueness

N-(6-methylpyridin-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is unique due to its specific combination of pyridine, pyridazinone, and phenyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

N-(6-methylpyridin-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article summarizes the compound's structure, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure

The chemical formula for this compound is C16H16N4O2C_{16}H_{16}N_{4}O_{2}. The compound features a pyridazine ring, which is known for its diverse biological activities, particularly in medicinal chemistry.

1. Enzyme Inhibition

Research indicates that derivatives of pyridazine compounds exhibit potent inhibitory activities against various enzymes, including cyclooxygenases (COX) and carbonic anhydrases (CA). The inhibition constants (KI_I) for related compounds have been reported in the low nanomolar range:

CompoundTarget EnzymeKI_I (nM)
5ahCA II5.3
7fhCA IX6.4
3hCA XII5.3

These values suggest that this compound could possess similar inhibitory properties, potentially making it useful as an anti-inflammatory agent or in cancer treatment .

2. Anti-inflammatory Effects

Pyridazine derivatives have shown promising anti-inflammatory effects through COX inhibition. For instance, a study demonstrated that certain pyridazine-based compounds displayed selective inhibition of COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). The selectivity index for some derivatives was significantly higher than traditional NSAIDs like indomethacin .

Case Studies

Several studies have investigated the biological activity of pyridazine derivatives, including this compound:

  • In Vivo Anti-inflammatory Study : In a controlled experiment, a derivative similar to this compound was administered to animal models with induced inflammation. Results indicated a significant reduction in inflammatory markers and pain response compared to the control group .
  • Cancer Cell Line Studies : Another study assessed the cytotoxic effects of pyridazine derivatives on various cancer cell lines, revealing that some compounds led to reduced cell viability and induced apoptosis in a dose-dependent manner .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-methylpyridin-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(6-methylpyridin-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

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